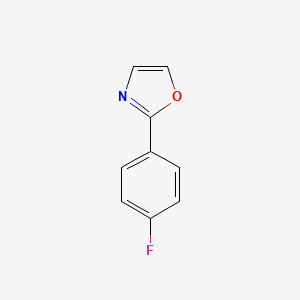

2-(4-Fluorophenyl)oxazole

描述

2-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted at the 2-position with a 4-fluorophenyl group. Oxazole derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and fluorescence-based technologies. The fluorine atom at the para position enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.

属性

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWONCNRYPUJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610286 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-39-3 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Procedure (Adapted from Chemicalbook data):

- Step 1: Reduction of methyl this compound-4-carboxylate with diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF) and toluene at low temperatures (-10 to 20 °C) for 3 hours.

- Step 2: Quenching the reaction with ammonium chloride solution, followed by extraction and purification.

- Yield: Approximately 86% of (2-(4-fluorophenyl)oxazol-4-yl)methanol as a yellow solid.

- Characterization: Confirmed by ^1H NMR and mass spectrometry.

| Parameter | Details |

|---|---|

| Starting material | Methyl this compound-4-carboxylate |

| Reducing agent | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Tetrahydrofuran (THF), toluene |

| Temperature | -10 to 20 °C |

| Reaction time | 3 hours |

| Work-up | Quench with NH4Cl, extraction, drying |

| Yield | 86% |

| Product | (2-(4-Fluorophenyl)oxazol-4-yl)methanol |

| Analytical data | ^1H NMR, MS |

This method is advantageous for preparing oxazole derivatives with functional groups amenable to further chemical modifications.

Synthesis via Reaction of Thiourea with Diketone Esters

Another synthetic route involves the reaction of thiourea with diketone esters to form trisubstituted oxazoles, which can be adapted for this compound derivatives.

- The diketone ester bearing the 4-fluorophenyl substituent is reacted with thiourea.

- The reaction proceeds under reflux conditions in suitable solvents.

- The product is isolated by precipitation, filtration, and purified by recrystallization or chromatography.

- This method yields oxazoles with good purity and yield.

Purification typically involves washing with water, drying over sodium sulfate, and silica gel chromatography using dichloromethane or dichloromethane/methanol mixtures as eluents.

Cyclization Using Polyphosphoric Acid (PPA) with Benzaldehydes and Hippuric Acid Derivatives

A method reported for oxazole derivatives involves heating benzaldehydes with hippuric acid in polyphosphoric acid at elevated temperatures (~90 °C) for several hours.

- This method allows the formation of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones.

- Although this method is more commonly used for oxazol-5(4H)-ones, it can be adapted for oxazole synthesis with appropriate substrates.

- The reaction mixture is poured into water, and the product is isolated by filtration and crystallization.

- This approach is useful for synthesizing oxazole derivatives with various substituents, including 4-fluorophenyl groups.

Recent Advances: Synthesis of this compound Derivatives via Heteroaryl Substitution

Recent research has focused on synthesizing novel 2-heteroaryl-oxazole derivatives, including this compound analogs, by replacing other heterocycles with oxazole rings.

- These syntheses often involve palladium-catalyzed cross-coupling reactions or directed cyclization strategies.

- Yields reported are high (80-95%) with good purity.

- Characterization includes ^1H NMR, mass spectrometry, and melting point analysis.

- These methods provide access to functionalized oxazoles for biological evaluation and pharmaceutical applications.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | α-Haloketones or α-acylaminoketones + amides | Dehydrating agents (PCl5, PPA), heat | This compound | Moderate | Classical cyclization method |

| 2 | Methyl this compound-4-carboxylate | DIBAL-H, THF/toluene, -10 to 20 °C | (2-(4-Fluorophenyl)oxazol-4-yl)methanol | 86 | Selective reduction, well-documented |

| 3 | Diketone esters + thiourea | Reflux, solvent, purification by chromatography | Trisubstituted oxazoles | Good | Adaptable for various substitutions |

| 4 | Benzaldehydes + hippuric acid | Polyphosphoric acid, 90 °C, 4 h | Oxazol-5(4H)-ones | Variable | Useful for substituted oxazoles |

| 5 | Heteroaryl precursors | Pd-catalyzed cross-coupling, cyclization | Functionalized 2-(4-fluorophenyl)oxazoles | 80-95 | Modern synthetic methods for derivatives |

化学反应分析

Types of Reactions: 2-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

2-(4-Fluorophenyl)oxazole and its derivatives are utilized across various scientific disciplines, including pharmaceutical development, agricultural chemicals, material science, and biochemical research .

Scientific Research Applications

Pharmaceutical Development

- This compound serves as a key intermediate in synthesizing pharmaceuticals, especially anticancer agents, because its structural properties enhance biological activity .

- Oxazole derivatives have demonstrated potential as anticancer drugs. For instance, specific compounds have shown high antitumor activity in mouse models, significantly reducing tumor mass at lower doses than reference compounds .

- 2-Heteroaryl-oxazolidine-4-one derivatives, modified from pyrazole-oxazolinone, are being explored as Hepatitis B virus (HBV) capsid modulators .

Agricultural Chemicals

- This compound is used in formulating agrochemicals like herbicides and fungicides, providing effective pest control solutions .

Material Science

- This compound can be incorporated into polymer formulations to improve thermal stability and mechanical properties, making it valuable in producing high-performance materials .

Biochemical Research

- Researchers use this compound in studies related to enzyme inhibition and receptor binding, aiding in discovering new therapeutic targets and understanding biological processes .

- Aryl-5-aryloxazol-2-amine derivatives are investigated as 5-lipoxygenase inhibitors, with modifications to their structure enhancing inhibitory activity .

Synthesis and Evaluation

作用机制

The mechanism of action of 2-(4-Fluorophenyl)oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity .

相似化合物的比较

Structural and Crystallographic Comparisons

The structural features of 2-(4-Fluorophenyl)oxazole derivatives are critical to their functional properties. Key comparisons include:

Table 1: Structural Parameters of Selected Compounds

Key Observations :

- Non-planarity in Fluorescent Derivatives: The ortho-POPOP derivative (C₂₄H₁₅FN₂O₂) exhibits significant non-planarity (dihedral angles of 10.7° and 64.1° between the central benzene and oxazole rings), which enhances fluorescence by reducing π-π stacking quenching .

- Electron-Deficient Cores : Oxadiazoles (e.g., C₁₄H₉FN₂O) are more electron-deficient than oxazoles due to additional nitrogen atoms, making them suitable for electron-transport layers in OLEDs .

Pharmacological and Photophysical Properties

Table 2: Functional Properties of Analogous Compounds

Key Observations :

- Pharmacological Activity : Benzimidazole derivatives (e.g., C₁₃H₉FN₂) exhibit targeted receptor interactions, whereas oxazole/oxadiazole derivatives are more commonly utilized in materials science .

- Fluorescence Applications : Fluorophenyl-substituted benzoxazoles (e.g., ) and ortho-POPOP derivatives demonstrate tunable emission properties, with fluorophenyl groups enhancing photostability .

生物活性

2-(4-Fluorophenyl)oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an oxazole ring, contributing to its unique chemical reactivity and biological profile. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, making them more effective in various biological contexts.

The biological activity of this compound is primarily attributed to its role as an inhibitor of receptor tyrosine kinases (RTKs) , particularly the Axl subfamily. These kinases are involved in critical cellular processes such as growth, differentiation, and survival. The inhibition of Axl has been linked to the suppression of cancer cell proliferation and metastasis, positioning this compound as a potential therapeutic agent for hyperproliferative disorders, including various cancers such as breast and lung cancer .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in multiple cancer cell lines, suggesting its potential utility in cancer therapy. The compound's mechanism involves the downregulation of Axl signaling pathways, which are often overactive in cancerous tissues .

Antiparasitic Activity

In addition to its anticancer effects, derivatives of oxazole compounds have demonstrated antiprotozoal activity against pathogens such as Giardia lamblia and Trichomonas vaginalis. For instance, certain oxazole derivatives have exhibited IC50 values below 10 µM against these protozoa, indicating strong antiparasitic potential . This suggests that this compound could be explored for treating parasitic infections.

Tyrosinase Inhibition

Recent studies have identified this compound derivatives as potent inhibitors of tyrosinase , an enzyme critical for melanin biosynthesis. This property positions these compounds as potential agents for skin-lightening applications. In vitro assays have shown IC50 values significantly lower than those of standard inhibitors like kojic acid .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer properties of several oxazole derivatives, including this compound. Results indicated that these compounds could effectively inhibit tumor growth in xenograft models, highlighting their potential for further development in oncology .

- Antiprotozoal Activity : Another investigation focused on the synthesis and evaluation of various substituted oxazoles against Giardia lamblia. The results showed that certain derivatives demonstrated superior activity compared to traditional treatments like metronidazole .

- Tyrosinase Inhibition : Research exploring the structure-activity relationship (SAR) of phenolic compounds with oxazole scaffolds revealed that modifications could enhance tyrosinase inhibitory activity significantly. Compounds with specific substitutions exhibited IC50 values ranging from 16.78 µM to over 200 µM .

Data Summary

常见问题

Q. What are the common synthetic routes for 2-(4-fluorophenyl)oxazole, and what key reaction parameters influence yield?

The primary method involves palladium-catalyzed C–H arylation using 4-bromofluorobenzene and oxazole. Key parameters include catalyst choice (e.g., Pd(acac)₂), base (Cs₂CO₃), solvent (DMA), and temperature (100–110°C). Lowering catalyst loading (2.5 mol%) and reaction time (16 h) favors monoarylation (37% yield), while higher catalyst amounts promote diarylation (83% yield) . Competing C5 vs. C2 regioselectivity arises from differences in C–H bond activation energy, with C5 preferred in palladium-catalyzed CMD pathways .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 10.7–64.1° between rings), and disorder (e.g., fluorine positional disorder with 0.627:0.373 occupancy) .

- FT-IR and mass spectrometry : Confirm functional groups and molecular weight .

- ¹H/¹³C NMR : Validates substitution patterns and purity.

Q. What are the primary biological or material science applications of this compound derivatives?

- Medicinal chemistry : Serves as a scaffold for anticancer agents (e.g., Plk1 inhibitors) via QSAR-guided modifications .

- Materials science : Used in fluorescent probes (e.g., ortho-POPOP analogs) due to high Stokes shifts and π-stacking interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of mono- vs. diarylated oxazoles be systematically addressed?

Regioselectivity is controlled by:

- Catalyst tuning : Pd(acac)₂ with bulky phosphine ligands (e.g., butyldi(1-adamantyl)-phosphine) reduces steric hindrance at C2.

- Reaction optimization : Lower temperatures (100°C) and shorter durations (16 h) suppress competing C5-arylation .

- Substrate design : Electron-withdrawing groups on oxazole enhance C2 reactivity.

Q. How should researchers resolve contradictions in crystallographic data, such as positional disorder of substituents?

- Refinement tools : Use SHELXL for disorder modeling, applying restraints to thermal parameters and occupancy ratios .

- Complementary techniques : Validate with ¹⁹F NMR or DFT calculations to confirm dynamic disorder in solution .

Q. What computational strategies are effective in designing this compound derivatives with enhanced bioactivity?

- QSAR models : Prioritize derivatives using descriptors like logP, polarizability, and HOMO/LUMO energies .

- Molecular docking : Screen against targets (e.g., Plk1 kinase) using AutoDock Vina; prioritize ligands with ΔG < −9 kcal/mol .

- ADMET prediction : Apply SwissADME to assess Lipinski compliance and toxicity risks.

Q. How can fluorescence properties of this compound derivatives be optimized for sensor applications?

- Steric engineering : Introduce bulky substituents (e.g., biphenyl groups) to increase Stokes shift via restricted rotation .

- Electronic modulation : Electron-donating groups (e.g., –OCH₃) enhance emission intensity by stabilizing excited states .

- Crystal packing analysis : Utilize π–π interactions (3.8–4.2 Å spacing) to tune solid-state luminescence .

Methodological Notes

- Synthesis : Always monitor reaction progress via TLC or GC-MS to avoid over-arylation .

- Crystallography : Validate SHELXL-refined structures with R-factor convergence (<5%) and Hirshfeld surface analysis .

- Computational workflows : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。